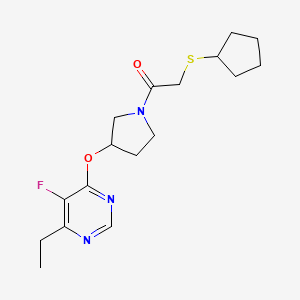

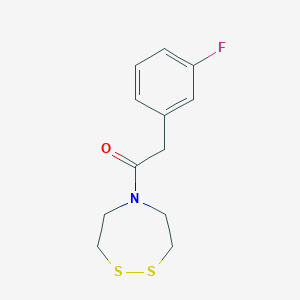

![molecular formula C26H31N7O2S B2539203 2-(4-苯甲酰哌嗪基)-6-(叔丁基磺酰基)[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 685108-11-6](/img/structure/B2539203.png)

2-(4-苯甲酰哌嗪基)-6-(叔丁基磺酰基)[1,2,4]三唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The exact structure would depend on the specific arrangement of the atoms and the conformation of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

高能材料

背景: 高能材料在炸药、推进剂和烟火中起着至关重要的作用。研究人员不断寻求具有改进性能和安全特性的新型化合物。

化合物 5:二级炸药: 化合物 10:耐热炸药: 化合物 14、17 和 19:一级炸药:抗癫痫活性

背景: 抗癫痫药物对于控制癫痫至关重要。不断探索具有改进疗效的新型化合物。

嘧啶-7(4H)-酮基团:药物化学

背景: 制药行业寻求具有不同结构和改善治疗特性的新型候选药物。

[1,2,4]三唑并[1,5-a]嘧啶部分:乳腺癌研究

背景: 乳腺癌仍然是全球重大的健康挑战。正在研究新型化合物以了解其抗增殖作用。

抗增殖活性:抗惊厥特性

背景: 抗惊厥药对于控制癫痫发作至关重要。正在评估新的化合物以了解其疗效和安全性。

在原代皮质神经元中进行评估:高能材料中的弱相互作用

背景: 了解高能材料中的弱相互作用有助于设计更安全、更高效的化合物。

X 射线衍射研究:作用机制

Target of action

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of action

For example, some are known to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine core have shown anti-epileptic activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the azo compound 10, which has a similar structure, has a remarkable measured density of 1.91 g cm −3 at 20 °C, and excellent thermal stability (T d = 305 °C) .

安全和危害

未来方向

生化分析

Biochemical Properties

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as RNA polymerase, by binding to specific sites on the enzyme . Additionally, it can interact with proteins involved in cell signaling pathways, potentially altering their function and affecting downstream processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the polymerization of microtubules, leading to disruptions in cell division and growth. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can bind to the active site of RNA polymerase, preventing the enzyme from synthesizing RNA. Additionally, it may interact with transcription factors, altering their ability to regulate gene expression. These binding interactions are facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, it can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to transport proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its effectiveness and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can affect the compound’s ability to interact with target biomolecules and exert its biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while accumulation in the mitochondria could impact cellular energy production and metabolism.

属性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-6-tert-butylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O2S/c1-26(2,3)36(34,35)21-18-28-24-29-25(30-33(24)23(21)27)32-16-14-31(15-17-32)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,22H,14-17,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPOYDOVUFWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)